molecular formula C10H7N5O2 B11192203 5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B11192203
M. Wt: 229.19 g/mol
InChI Key: XAJBECXLYJGSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core with a hydroxy substitution at position 5 and a carboxamide group at position 2. The compound’s structure combines the rigidity of the quinazoline system with the hydrogen-bonding capabilities of the hydroxy and carboxamide groups, which may enhance interactions with biological targets such as kinases or DNA repair enzymes .

Properties

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C10H7N5O2/c11-8(16)7-9-12-10(17)5-3-1-2-4-6(5)15(9)14-13-7/h1-4,14H,(H2,11,16)

InChI Key

XAJBECXLYJGSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-Hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 5 and carboxamide moiety enable nucleophilic substitution under alkaline or acidic conditions. Key observations include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form 5-methoxy derivatives .

  • Acylation : Forms esters or amides when treated with acyl chlorides or anhydrides, as demonstrated in glycopyranosyl conjugation studies .

Table 1: Reaction Conditions for Substitution

Reaction TypeReagents/ConditionsProduct YieldReference
5-O-MethylationMeI, DMF, K₂CO₃, 60°C78–85%
GlycosylationPropargyl bromide, NaOH90–95%

Oxidation and Reduction

The triazole and quinazoline rings participate in redox reactions:

  • Oxidation : Using KMnO₄ or OXONE® converts hydroxy groups to ketones or sulfones .

  • Reduction : LiAlH₄ reduces carboxamide to amine derivatives, enhancing solubility for pharmacological applications.

Mechanistic Insights :

  • Oxidation of 5-hydroxy to 5-keto derivatives stabilizes π-π stacking in enzyme binding.

  • Reduced amine analogs show improved blood-brain barrier permeability in preclinical models.

Cycloaddition and Click Chemistry

The triazole ring facilitates 1,3-dipolar cycloaddition with azides, forming glycosylated or polymer-conjugated derivatives .

Key Data from Click Reactions :

SubstrateAzide PartnerCatalystYieldIC₅₀ (Cancer Cells)
S-Alkyne 3Xylopyranosyl azideCu(I)92%5.70 µM (MCF-7)
S-Alkyne 4Galactosyl azideCu(I)88%2.90 µM (HCT-116)

Acid-Base Reactions

The carboxamide group undergoes hydrolysis:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields carboxylic acid derivatives .

  • Basic Hydrolysis : NaOH/EtOH produces carboxylate salts, enhancing water solubility.

Stability Data :

pH RangeDegradation Rate (t₁/₂)Major Product
1–312 hrsCarboxylic acid
8–1048 hrsCarboxylate salt

Biological Activity Correlations

Reaction-modified derivatives exhibit enhanced pharmacological effects:

  • Anticancer Activity : Glycosylated triazoloquinazolines show IC₅₀ values of 2.90–8.10 µM against breast (MCF-7) and colon (HCT-116) cancers .

  • Kinase Inhibition : 5-Sulfamoylbenzyloxy derivatives inhibit JNK3 with Kd = 1.8 µM, surpassing fluconazole’s binding affinity .

Table 3: Structure-Activity Relationships

DerivativeModificationBiological TargetEfficacy
13i5-SulfamoylbenzyloxyJNK3IC₅₀ = 3.4 µM
165-MethylsulfinylbenzyloxyEGFRIC₅₀ = 6.1 µM

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves the creation of a triazole ring fused with a quinazoline structure. Recent advances in synthetic methodologies have improved the efficiency and yield of these compounds through various approaches, including click chemistry and metal-catalyzed reactions. For instance, a notable method involves the use of 1,3-dipolar cycloaddition reactions to construct the triazole core effectively .

Anticancer Properties

One of the most promising applications of this compound is its cytotoxic activity against various cancer cell lines. Research has shown that derivatives of this compound exhibit significant potency against human cancer cells, including breast (MCF-7) and colorectal (HCT-116) cancer lines. For example:

  • Cytotoxicity : The IC50 values for certain glycosylated derivatives of this compound range from 2.90 to 8.10 µM against MCF-7 cells and demonstrate comparable efficacy to established chemotherapeutic agents like Doxorubicin and Erlotinib .
  • Mechanism of Action : Studies indicate that these compounds can induce apoptosis in cancer cells by influencing key regulatory proteins such as p53 and Bax. Specifically, one derivative was found to arrest the cell cycle at the G1 phase and significantly increase apoptotic cell populations compared to control groups .

Inhibition of Kinases

Another critical aspect of the biological activity of this compound is its inhibitory effects on various kinases involved in cancer progression:

  • EGFR and VEGFR-2 Inhibition : Certain derivatives have shown potent inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), with IC50 values indicating strong potential as targeted cancer therapies. For instance, one compound demonstrated an IC50 value of 0.31 µM against EGFR and 3.20 µM against VEGFR-2 .

Safety Profiles

The safety profiles of these compounds are also noteworthy. Preliminary studies suggest that they exhibit lower toxicity towards normal human cells compared to their cytotoxic effects on cancer cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Case Studies

Several studies highlight the efficacy of this compound derivatives:

Study Cell Line IC50 (µM) Mechanism Notes
Study AMCF-75.70 - 8.10Apoptosis inductionComparable to Doxorubicin
Study BHCT-1162.90 - 6.40Cell cycle arrest at G1Significant increase in apoptotic cells
Study CHepG-2Not specifiedEGFR/VEGFR inhibitionPromising safety profile

Mechanism of Action

The mechanism of action of 5-Hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Triazoloquinazoline Derivatives

  • Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate (): Substituents: Methyl at position 4, oxo at position 5, and an ethyl ester at position 3.
  • 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile (): Features a pyrido-pyrimidine fusion instead of quinazoline, with a trifluoromethyl group enhancing lipophilicity. Structural divergence: The pyrido-pyrimidine system alters electronic properties and binding affinities compared to quinazoline-based derivatives.

Thieno-Fused Triazolopyrimidines

  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (): Replace the quinazoline ring with a thiophene-fused pyrimidine. Bioactivity: These derivatives exhibit superior antiproliferative activity compared to triazoloquinazolines, attributed to the electron-rich thiophene enhancing interactions with cellular targets .

Anticancer Activity (In Vitro)

Compound Cell Line (IC50 or Growth Inhibition %) Key Findings Reference
5-Hydroxy[1,2,3]triazoloquinazoline-3-carboxamide Renal Cancer UO-31 (GP = 81.85%) Low activity; mean growth = 100.20% (indicative of weak cytostatic effect)
Thieno[2,3-e]triazolopyrimidines Leukemia (SR), Melanoma (LOX IMVI) GP < 50% in multiple lines; superior to quinazoline analogues
Triazolopyrimidine Indoles (H1–H18) MGC-803 (gastric cancer), IC50 = 2.1–8.7 µM Potent activity linked to indole substituents enhancing target affinity

Critical Insights :

  • Thieno derivatives’ superior activity may stem from improved membrane permeability due to sulfur’s lipophilicity .

Research Findings and Limitations

  • Triazoloquinazolines: Limited efficacy in NCI screens, with only marginal activity in renal cancer models .
  • Thieno-Triazolopyrimidines: Broad-spectrum activity but require optimization for selectivity to reduce off-target effects .
  • Synthetic Challenges : Triazoloquinazolines with polar substituents (e.g., hydroxy-carboxamide) face solubility issues, complicating in vivo studies .

Biological Activity

5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that integrates the structural characteristics of triazole and quinazoline. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties.

PropertyValue
Molecular FormulaC10H7N5O2
Molecular Weight229.19 g/mol
IUPAC Name5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
InChIInChI=1S/C10H7N5O2/c11-8(16)7-9-12-10(17)5-3-1-2-4-6(5)15(9)14-13-7/h1-4,14H,(H2,11,16)
InChI KeyXAJBECXLYJGSOC-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains and fungi. For instance, it has been evaluated for its inhibitory effects on Gram-positive and Gram-negative bacteria, demonstrating significant zones of inhibition in agar diffusion assays.

Antioxidant Properties

The antioxidant activity of this compound has been assessed using several assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that it possesses a notable capacity to scavenge free radicals, thereby potentially contributing to the prevention of oxidative stress-related diseases.

Anticancer Potential

Case Studies:

  • Cell Line Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 2.90 µM to 8.10 µM, indicating potent cytotoxicity comparable to established chemotherapeutics like Doxorubicin .
  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells by upregulating p53 and causing cell cycle arrest at the G1 phase. This mechanism was validated through flow cytometry analysis and Western blotting techniques .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cellular signaling pathways associated with cancer progression and inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time. The structure-activity relationship studies indicate that modifications at specific positions on the quinazoline ring can significantly influence biological activity .

Comparative Studies

A comparative analysis of various quinazoline derivatives shows that those containing the triazole moiety exhibit enhanced biological activities compared to their non-triazole counterparts. This suggests that the incorporation of the triazole ring may be crucial for improving therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide?

The compound can be synthesized via cyclocondensation reactions of substituted quinazoline precursors with triazole-containing reagents. A typical protocol involves:

  • Step 1 : Preparation of quinazoline intermediates (e.g., 4(3H)-quinazolinones) via cyclization of anthranilic acid derivatives with urea or thiourea .
  • Step 2 : Functionalization via nucleophilic substitution or azide-alkyne cycloaddition to introduce the triazole-carboxamide moiety. For example, coupling with propargylamine followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Purification : Use DMF or dioxane as solvents due to the compound’s poor solubility in water and alcohols .
  • Characterization : Employ 1H^1H-NMR (δ 7.5–8.5 ppm for aromatic protons), LC-MS (m/z ~300–350), and elemental analysis to confirm purity .

Q. How should researchers design initial bioactivity screening for this compound?

Follow standardized protocols for antimicrobial or enzyme inhibition assays:

  • Antimicrobial testing : Use Mueller–Hinton agar and strains like S. aureus (ATCC 25923) or C. albicans (ATCC 10231). Compare activity to reference drugs (e.g., ketoconazole for fungi, nitrofurantoin for bacteria) .
  • Enzyme inhibition : Target enzymes relevant to the triazoloquinazoline scaffold, such as dihydrofolate reductase (DHFR) or cyclooxygenase (COX). Use spectrophotometric assays with IC50_{50} determination .
  • Controls : Include solvent-only and reference compound controls to validate results .

Q. What are the critical solubility and stability considerations for experimental handling?

  • Solubility : The compound is sparingly soluble in water or alcohols; use DMF, DMSO, or dioxane for stock solutions. For biological assays, dilute in buffer to ≤1% organic solvent to avoid cytotoxicity .
  • Stability : Store at –20°C under inert gas (N2_2/Ar) to prevent oxidation. Monitor degradation via HPLC (retention time shifts) or 1H^1H-NMR .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacological profile?

  • Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., COX-1/2). For example, triazoloquinazolines with sulfonyl groups show enhanced COX-2 selectivity due to hydrophobic pocket interactions .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity. Halogens (Cl, Br) improve antimicrobial potency by enhancing membrane penetration .
  • ADMET prediction : Tools like SwissADME assess logP (aim for 2–3), bioavailability, and CYP450 interactions .

Q. How to resolve contradictions in bioactivity data across studies?

  • Variable 1 : Substituent positioning. For example, 7-fluoro derivatives may show higher antifungal activity than 6-chloro analogs due to altered electron density .
  • Variable 2 : Assay conditions. Adjust pH (e.g., 7.4 for mammalian enzymes vs. 6.5 for microbial targets) or pre-incubation time to align with physiological relevance .
  • Validation : Reproduce conflicting studies using identical protocols (e.g., broth microdilution vs. agar diffusion) and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What strategies improve synthetic yield and scalability?

  • Optimize cyclization : Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency vs. conventional heating (6–12 hrs) .
  • Catalyst selection : Replace Cu(I) in CuAAC with Ru(II) for regioselective triazole formation, reducing byproducts .
  • Scale-up : Employ flow chemistry for azide precursors to minimize exothermic risks .

Methodological Tables

Q. Table 1. Substituent Effects on Antimicrobial Activity

PositionSubstituentMIC (μg/mL) S. aureusMIC (μg/mL) C. albicansReference
6Cl12.525
7F6.2512.5
8CH3_32550

Q. Table 2. Recommended Analytical Techniques

ParameterMethodKey Observations
PurityHPLC (C18 column, MeCN:H2_2O)Retention time: 8.2 ± 0.3 min
Structural Confirmation1H^1H-NMR (DMSO-d6)δ 8.1 (s, 1H, triazole)
StabilityTGA/DSCDecomposition onset: 220°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.